molecular formula C12H13N3O2 B8693980 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE

5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE

Cat. No.: B8693980
M. Wt: 231.25 g/mol
InChI Key: ARZFVAXESBGVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Methoxybenzyl)oxy)pyrazin-2-amine is a pyrazine derivative featuring a methoxybenzyl ether group at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol. This compound is of interest in medicinal chemistry, particularly for its structural similarity to bioactive molecules targeting kinases or other enzymes .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyrazin-2-amine

InChI

InChI=1S/C12H13N3O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

ARZFVAXESBGVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated pyrazine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-METHOXYBENZYL)OXY)PYRAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (Target) 5-O-(4-methoxybenzyl), 2-NH₂ C₁₂H₁₃N₃O₂ 231.25 Ether, amine
5-Bromo-3-[(4-methoxybenzyl)amino]pyrazin-2-amine 5-Br, 3-NH-(4-methoxybenzyl), 2-NH₂ C₁₂H₁₃BrN₄O 309.17 Bromine, secondary amine
5-Bromo-3-[(4-fluorobenzyl)amino]pyrazin-2-amine 5-Br, 3-NH-(4-fluorobenzyl), 2-NH₂ C₁₁H₁₀BrFN₄ 296.13 Bromine, fluorine, secondary amine
N-[5-Bromo-3-(4-methoxybenzylamino)-pyrazin-2-yl]-formamide 5-Br, 3-NH-(4-methoxybenzyl), 2-NHCOCH₃ C₁₃H₁₃BrN₄O₂ 337.18 Bromine, formamide

Key Observations :

  • Bromine vs. The target compound’s ether group may improve metabolic stability compared to amine-linked analogs .
  • Methoxy vs. Fluorine : The methoxy group in the target compound is electron-donating via resonance, while fluorine in is electron-withdrawing. This difference could influence electronic properties of the pyrazine ring and binding affinity in enzyme pockets .
  • Amine vs. Formamide : The formamide derivative in introduces a hydrogen-bond acceptor, which may alter solubility or target engagement compared to the primary amine in the target compound .

Insights :

  • The target compound likely shares synthetic pathways with its brominated analogs (e.g., coupling of methoxybenzyl groups to pyrazine cores).
  • Low yields in brominated analogs (e.g., 15% for reductive amination ) highlight challenges in steric or electronic control during substitution.

Pharmacological and Physicochemical Inferences

  • Metabolic Stability : Ethers are generally more resistant to oxidative metabolism than amines, suggesting improved half-life for the target compound versus or .
  • Bioactivity : Brominated analogs (e.g., ) may exhibit stronger binding to targets requiring halogen interactions (e.g., kinase ATP pockets), whereas the target compound’s ether group could prioritize hydrophobic interactions .

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